

Preliminary Toxicity Screening of 4-(Cyclopropylmethyl)piperidine

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Compound of Interest

Compound Name: 4-(Cyclopropylmethyl)piperidine

Cat. No.: B12821235

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A Mechanistic Risk Assessment Guide for Drug Discovery

Executive Summary

4-(Cyclopropylmethyl)piperidine (CAS: Various salts, e.g., 1779124-66-1 for amine derivatives) represents a critical building block in medicinal chemistry, particularly for opioid receptor modulators and NMDA antagonists. While the piperidine scaffold offers favorable pharmacokinetic properties, the addition of a lipophilic cyclopropylmethyl moiety at the C4 position introduces specific toxicological liabilities that must be screened early.

This guide moves beyond generic "safety testing" to focus on the specific structural alerts of this molecule: hERG channel blockade (cardiotoxicity), lysosomal trapping (due to high basicity), and reactive metabolite formation (bioactivation of the strained cyclopropyl ring).

Part 1: Physicochemical & Structural Hazard Profiling

Before wet-lab screening, a structural dissection reveals the primary toxicity drivers.

1. The Piperidine Basicity & Lysosomal Trapping

- Mechanism: Piperidine is a strong base (pKa ~11). 4-substitution typically retains this basicity. In physiological pH (7.4), the molecule is protonated. It can freely permeate cell membranes but becomes trapped in the acidic environment of lysosomes (pH ~4.5-5.0), leading to phospholipidosis.
- Screening Implication: Standard cytotoxicity assays (MTT) may show non-specific toxicity driven by lysosomal swelling rather than specific target engagement.

2. The hERG Pharmacophore^[1]

- Mechanism: The hERG potassium channel pore has aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via cation-

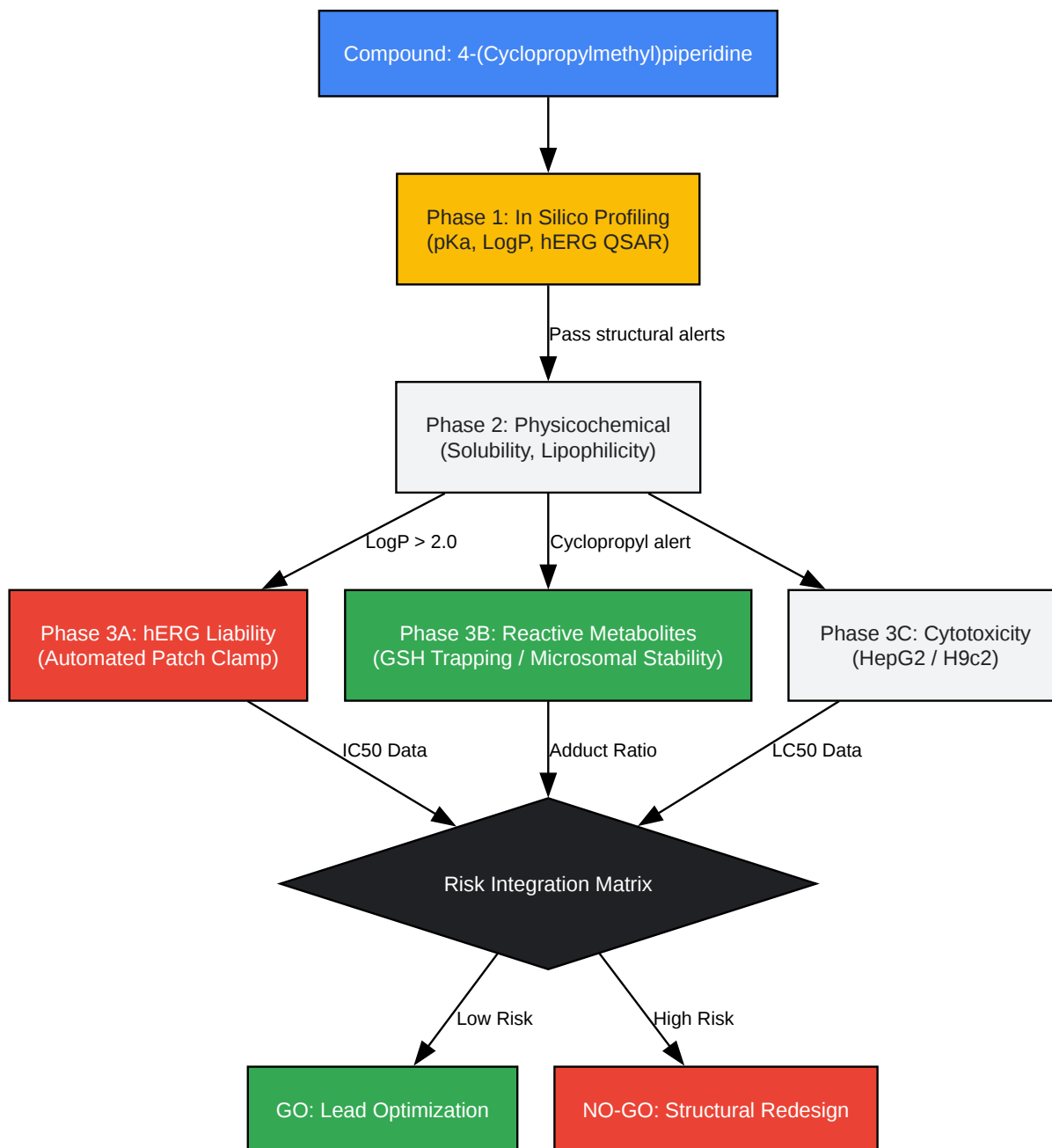
interactions. A protonated piperidine nitrogen (cation) linked to a lipophilic tail (cyclopropylmethyl) creates a "perfect storm" for hERG binding.
- Risk: QT interval prolongation and Torsades de Pointes arrhythmia.

3. Cyclopropyl Ring Strain & Bioactivation^[2]

- Mechanism: While C-cyclopropyl groups are generally more stable than N-cyclopropyl groups (which are known suicide inhibitors of CYP450s), the strained ring remains a metabolic "soft spot." CYP-mediated oxidation can lead to ring opening, forming reactive enones or aldehydes that covalently bind to hepatic proteins.^[2]

Part 2: Integrated Screening Workflow (Visual)

The following decision tree outlines the logical flow for screening, prioritizing low-cost/high-throughput assays before expensive in vivo studies.



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Figure 1: Strategic Screening Workflow. Note the parallel processing of hERG and Metabolic Stability, as these are the highest risks for this scaffold.

Part 3: Critical Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: To determine if the cyclopropyl ring undergoes bioactivation to form electrophilic intermediates.

- Incubation System:
 - Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein).
 - Test Compound: 10 μ M **4-(cyclopropylmethyl)piperidine**.
 - Trapping Agent: Glutathione (GSH) at 5 mM (surrogate for soft nucleophiles) and Potassium Cyanide (KCN) at 1 mM (surrogate for hard nucleophiles/imines).
- Reaction:
 - Initiate with NADPH-regenerating system.
 - Incubate at 37°C for 60 minutes.
 - Control: HLM without NADPH (to rule out non-enzymatic degradation).
- Analysis:
 - Quench with ice-cold acetonitrile. Centrifuge.
 - Analyze supernatant via LC-MS/MS (High Resolution, e.g., Q-TOF).
 - Data Search: Look for Neutral Loss of 129 Da (pyroglutamic acid) or specific mass shifts corresponding to +GSH (+305 Da).
- Causality Check: If GSH adducts are found, the cyclopropyl ring is opening. This is a red flag for idiosyncratic toxicity (IDT).

Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Quantify the risk of QT prolongation.

- Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG (Kv11.1) channel.
- Solutions:
 - Extracellular: Tyrode's solution (pH 7.4).
 - Intracellular: K-Aspartate based pipette solution.
- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 2s (activates channels).
 - Repolarize to -50 mV for 2s (tail current measurement).
- Dosing:
 - Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30 μ M).
 - Positive Control: E-4031 (known blocker).
- Validation Criteria: A reduction in tail current amplitude >50% at concentrations <10 μ M indicates a High Risk.

Protocol C: Cytotoxicity & Phospholipidosis Screen

Objective: Differentiate between acute necrosis and lysosomal accumulation.

- Assay: Multiplexed MTT (mitochondrial health) and LysoTracker Red (lysosomal volume).
- Cells: HepG2 (liver model) and H9c2 (cardiac model).
- Procedure:
 - Treat cells for 24h and 48h.
 - Readout:

- MTT: Absorbance at 570 nm.
 - LysoTracker: Fluorescence intensity.
- Interpretation: If LysoTracker intensity increases significantly before MTT viability drops, the compound causes phospholipidosis (common for amphiphilic piperidines).

Part 4: Data Interpretation & Risk Matrix

Parameter	Low Risk (Green)	Moderate Risk (Yellow)	High Risk (Red)
hERG IC50	> 30 μ M	10 - 30 μ M	< 10 μ M
GSH Adducts	Not detected	Trace levels (<1% turnover)	Major metabolite (>5%)
Cytotoxicity (LC50)	> 100 μ M	20 - 100 μ M	< 20 μ M
Phospholipidosis	No LysoTracker shift	< 2-fold increase	> 2-fold increase

Part 5: Metabolic Bioactivation Pathway (Hypothetical)

The following diagram illustrates the potential bioactivation mechanism of the cyclopropyl moiety, a key concern for this structural class.



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Figure 2: Potential bioactivation pathway of the cyclopropyl moiety leading to reactive metabolites.

References

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Sources

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- [2. hyphadiscovery.com \[hyphadiscovery.com\]](#)
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